1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol
Overview
Description
1,2-Dilauroyl-3-Myristoyl-rac-glycerol is a triacylglycerol compound that contains lauric acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position . This compound is found in natural sources such as date seed oil and human breast milk . It is a medium carbon chain glyceride and is used in the synthesis of functional edible oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dilauroyl-3-Myristoyl-rac-glycerol can be synthesized through esterification reactions involving lauric acid and myristic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of 1,2-Dilauroyl-3-Myristoyl-rac-glycerol involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the product. The process may also include purification steps such as distillation and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dilauroyl-3-Myristoyl-rac-glycerol undergoes various chemical reactions, including:
Hydrolysis: This reaction breaks down the compound into its constituent fatty acids and glycerol.
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Transesterification: This reaction involves the exchange of ester groups between different glycerides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using water and an acid or base catalyst.
Oxidation: Performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Transesterification: Requires an alcohol (e.g., methanol) and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Lauric acid, myristic acid, and glycerol.
Oxidation: Various oxidation products, including peroxides.
Transesterification: Different glycerides and esters.
Scientific Research Applications
1,2-Dilauroyl-3-Myristoyl-rac-glycerol has several scientific research applications:
Chemistry: Used as a model compound in studies of lipid chemistry and triacylglycerol behavior.
Biology: Investigated for its role in lipid metabolism and its presence in human breast milk.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of functional edible oils and as an ingredient in cosmetic formulations
Mechanism of Action
The mechanism of action of 1,2-Dilauroyl-3-Myristoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release lauric acid and myristic acid, which are then utilized in various metabolic processes. The compound’s medium-chain fatty acids are known to be rapidly absorbed and metabolized, providing a quick source of energy .
Comparison with Similar Compounds
1,2-Dimyristoyl-3-lauroyl-rac-glycerol: Contains myristic acid at the sn-1 and sn-2 positions and lauric acid at the sn-3 position.
1,3-Dilinoleoyl-2-Stearoyl Glycerol: Contains linoleic acid and stearic acid in different positions.
Uniqueness: 1,2-Dilauroyl-3-Myristoyl-rac-glycerol is unique due to its specific combination of lauric acid and myristic acid, which imparts distinct physical and chemical properties. Its presence in human breast milk and its use in functional edible oils highlight its importance in both biological and industrial contexts .
Properties
IUPAC Name |
2,3-di(dodecanoyloxy)propyl tetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-25-28-31-34-40(43)46-37-38(47-41(44)35-32-29-26-22-18-15-12-9-6-3)36-45-39(42)33-30-27-24-21-17-14-11-8-5-2/h38H,4-37H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUUMIRCIBXLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404601, DTXSID101242260 | |
Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60175-30-6, 65376-23-0 | |
Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60175-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
43.5 °C | |
Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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